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Abstract

This technical guide provides a comprehensive overview of 4-Methoxyphenylurea, a
significant chemical entity in the landscape of synthetic organic chemistry and drug discovery.
This document delves into its various synonyms and identifiers, outlines detailed synthetic
pathways, and presents a thorough guide to its analytical characterization. With a focus on
practical application and scientific integrity, this guide is designed to be an essential resource
for professionals engaged in chemical research and pharmaceutical development. We will
explore the causal relationships in synthetic choices, detail self-validating experimental
protocols, and provide a foundation of authoritative references to support the presented
information.

Chemical Identity and Nomenclature

4-Methoxyphenylurea is a urea derivative characterized by a 4-methoxyphenyl group
attached to one of the nitrogen atoms of the urea moiety. Understanding its various names and
identifiers is crucial for effective literature searches and unambiguous communication in a
research and development setting.
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A comprehensive list of synonyms and identifiers for 4-Methoxyphenylurea has been

compiled from various authoritative sources.[1] The International Union of Pure and Applied

Chemistry (IUPAC) name is (4-methoxyphenyl)urea.[1]

Identifier Type Identifier Source
IUPAC Name (4-methoxyphenyl)urea [1]
CAS Number 1566-42-3 [1]
PubChem CID 74066 [1]
Molecular Formula CsH10N202 [1]
Molecular Weight 166.18 g/mol [1]
InChikey PGUKYDVWVXRPKK- 1]
UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)N  [1]

Common Synonyms and Alternative Names:[1]

e p-Methoxyphenylurea

p-Anisylurea

(4-Methoxyphenyl)urea

Urea, (4-methoxyphenyl)-

1-(4-methoxyphenyl)urea

N-(4-methoxyphenyl)urea

Synthesis of 4-Methoxyphenylurea

The synthesis of unsymmetrical diaryl ureas like 4-Methoxyphenylurea is a cornerstone of

medicinal chemistry, often pivotal in the creation of kinase inhibitors and other therapeutic

agents.[2] The urea functional group's ability to form hydrogen bonds makes it a valuable
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pharmacophore.[2] The choice of synthetic route often depends on the availability of starting
materials, desired purity, and scalability. Below are two common and effective protocols for the
synthesis of 4-Methoxyphenylurea and its derivatives.

One-Step Synthesis from an Amine and Isocyanate
Precursor

This is a direct and often high-yielding approach that involves the in-situ generation of an
isocyanate from an amine, followed by reaction with another amine.

Ammonia Source
(e.g., NH40OH)
Base (e.g., Et3N)

Triphosgene

4-Methoxyaniline

I0f

. | 4-Methoxyphenyl | .
+ Triphosgene, Base > isocyanate + Ammonia Source =(4
l (in situ) ]

—MethoxyphenylureeD

Click to download full resolution via product page

Figure 1: Workflow for the one-step synthesis of 4-Methoxyphenylurea.

Experimental Protocol:

e Reaction Setup: In a well-ventilated fume hood, dissolve 4-methoxyaniline (1 equivalent) in
anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer
and under an inert atmosphere (e.g., nitrogen or argon).
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e |socyanate Formation: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of
triphosgene (0.33 equivalents) in anhydrous THF to the cooled reaction mixture. Stir the
mixture at this low temperature for 30 minutes to facilitate the formation of the 4-
methoxyphenyl isocyanate intermediate.[2][3]

o Urea Formation: To this mixture, add an aqueous solution of ammonia (e.g., ammonium
hydroxide, 2 equivalents).

o Reaction Progression: Allow the reaction to warm to room temperature and stir for 3 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Work-up and Purification: Upon completion, quench the reaction with water and extract the
product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with
brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The
crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water) to yield pure 4-Methoxyphenylurea.

Two-Step Synthesis via a Carbamate Intermediate

This method offers more control and can be advantageous when dealing with sensitive
substrates. It involves the formation of a stable carbamate intermediate which is then reacted
with an amine.

Ammonia Source

Phenyl Chloroformate

Step A: Carbamate Formation Step B: Urea Formation

+ Phenyl Chloroformate, Pyridine i
4-Methoxyaniline 4 4 =63henyl (4-methoxyphenyl)carbamate)—wl 4-Methoxyphenylurea

I
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Figure 2: Workflow for the two-step synthesis via a carbamate intermediate.
Experimental Protocol:
o Step A: Synthesis of Phenyl (4-methoxyphenyl)carbamate

o Dissolve 4-methoxyaniline (1 equivalent) in a mixture of anhydrous THF and anhydrous
pyridine in a round-bottom flask at O °C.

o Slowly add phenyl chloroformate (1 equivalent) to the reaction mixture.

o Stir the reaction at room temperature until the starting amine is consumed, as monitored
by TLC.

o Work up the reaction by adding water and extracting with an organic solvent. Purify the
resulting phenyl (4-methoxyphenyl)carbamate by column chromatography or
recrystallization.[2]

o Step B: Synthesis of 4-Methoxyphenylurea

[e]

Dissolve the purified phenyl carbamate from Step A (1 equivalent) in pyridine.

o

Add an ammonia source (e.g., ammonium hydroxide, 1 equivalent) to the solution.

[¢]

Stir the reaction at room temperature and monitor its completion by TLC.

[¢]

Upon completion, perform an aqueous work-up and extract the product with an organic
solvent. Purify the crude product by recrystallization to obtain 4-Methoxyphenylurea.[2]

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of
synthesized 4-Methoxyphenylurea. The following spectroscopic techniques are commonly
employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.
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e 1H NMR: The proton NMR spectrum of 4-Methoxyphenylurea is expected to show distinct
signals for the aromatic protons, the methoxy group protons, and the amine protons of the
urea moiety. The aromatic protons will likely appear as two doublets in the range of 4 6.8-7.5
ppm. The methoxy protons will be a singlet at around & 3.7-3.8 ppm. The NH and NH:
protons will appear as broad singlets, with their chemical shifts being solvent-dependent.[4]

e 13C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon
of the urea group (around & 155-160 ppm), the aromatic carbons, and the methoxy carbon
(around & 55 ppm).[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR
spectrum of 4-Methoxyphenylurea will exhibit characteristic absorption bands:

N-H stretching: Two bands in the region of 3200-3500 cm~1 corresponding to the symmetric
and asymmetric stretching of the primary amine.

e C=0 stretching (Amide 1): A strong absorption band around 1650-1680 cm™1,
e N-H bending (Amide Il): A band in the region of 1510-1570 cm~2.
e C-O stretching: A strong band around 1240 cm~1 for the aryl ether.

e Aromatic C-H stretching: Bands above 3000 cm~1.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
compound. For 4-Methoxyphenylurea, the electron ionization (EI) mass spectrum is expected
to show a molecular ion peak [M]* at m/z 166. Key fragmentation patterns would likely involve

the loss of isocyanic acid (HNCO) and cleavage of the methoxy group.[9]

Biological Activity and Applications in Drug
Development

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b072069?utm_src=pdf-body
https://www.researchgate.net/figure/H-NMR-spectrum-of-2c-1-4-Methoxyphenyl-3-4-methylphenyl-thiourea-DMSO-d6_fig5_319296806
https://organicchemistrydata.org/hansreich/resources/nmr/?index=nmr_index%2F13C_shift
https://www.benchchem.com/product/b072069?utm_src=pdf-body
https://www.researchgate.net/figure/nfrared-Spectrum-FTIR-ATR-of-4-Methoxy-N-ethylamphetamine-HCl_fig2_258111679
https://www.researchgate.net/figure/Fourier-transform-infrared-FTIR-spectra-650-4000-cm-of-the-pure-reference_fig2_324116804
https://www.mdpi.com/1996-1944/3/8/4446
https://www.benchchem.com/product/b072069?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C14214325&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Unsymmetrical N,N'-diaryl ureas are a class of compounds with significant importance in
anticancer drug design.[3] The urea moiety is adept at forming hydrogen bonds with biological
receptors, with the NH groups acting as hydrogen bond donors and the carbonyl oxygen as an
acceptor.[3] While specific biological activities for 4-Methoxyphenylurea are not extensively
documented in readily available literature, its structural motif is present in numerous biologically
active compounds.

Derivatives of ethylenediurea containing the 4-methoxyphenyl urea moiety have shown anti-
proliferative activity.[10] Furthermore, other methoxyphenyl derivatives have been investigated
for a range of biological activities, including cytotoxic and antitubulin effects.[11][12] This
suggests that 4-Methoxyphenylurea can serve as a valuable scaffold or building block for the
synthesis of novel therapeutic agents. Its chemical structure is amenable to modifications,
allowing for the exploration of structure-activity relationships in drug discovery programs.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals,
4-Methoxyphenylurea is classified as Acute Toxicity, Oral (Category 4), with the hazard
statement H302: Harmful if swallowed.[1]

Precautionary Measures:

e P264: Wash hands thoroughly after handling.

e P270: Do not eat, drink or smoke when using this product.

e P301+P317: IF SWALLOWED: Get medical help.

e P330: Rinse mouth.

o P501: Dispose of contents/container to an approved waste disposal plant.[1]

Researchers and scientists should always consult the full Safety Data Sheet (SDS) before
handling this compound and use appropriate personal protective equipment (PPE), including
gloves, lab coats, and eye protection.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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